molecular formula C28H34N2O7S B231207 Rifamycin B methylmorpholinylamide CAS No. 17863-72-8

Rifamycin B methylmorpholinylamide

Cat. No. B231207
CAS RN: 17863-72-8
M. Wt: 853.9 g/mol
InChI Key: KVZBIZXKBYFSRM-NQIJCCSXSA-N
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Description

Rifamycin B methylmorpholinylamide is a synthetic compound that has been widely used in scientific research. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of rifamycin B methylmorpholinylamide involves the binding of the compound to the beta subunit of bacterial RNA polymerase. This binding prevents the formation of the RNA-DNA hybrid, which is required for transcription to occur. As a result, the transcription of bacterial genes is inhibited, leading to the inhibition of bacterial growth.

Biochemical And Physiological Effects

Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal activity. In addition, rifamycin B methylmorpholinylamide has been shown to have anti-inflammatory and immunosuppressive effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of rifamycin B methylmorpholinylamide is its specificity for bacterial RNA polymerase. This makes it a valuable tool in the study of bacterial gene expression. However, one limitation of rifamycin B methylmorpholinylamide is its potential toxicity. It has been found to be toxic to mammalian cells at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for the use of rifamycin B methylmorpholinylamide in scientific research. One area of interest is the development of new antibiotics based on the structure of rifamycin B methylmorpholinylamide. Another area of interest is the study of the compound's anti-inflammatory and immunosuppressive effects, which could have potential applications in the treatment of autoimmune diseases. Finally, the use of rifamycin B methylmorpholinylamide in combination with other compounds is an area of ongoing research, as researchers seek to develop more effective treatments for bacterial infections.

Synthesis Methods

Rifamycin B methylmorpholinylamide is synthesized through a multistep process that involves the modification of rifamycin B. The first step involves the addition of a morpholine group to the rifamycin B molecule. This is followed by the addition of a methyl group to the morpholine nitrogen, which results in the formation of rifamycin B methylmorpholinylamide.

Scientific Research Applications

Rifamycin B methylmorpholinylamide has been used in a wide range of scientific research applications. It has been found to be effective in inhibiting the transcription of bacterial RNA polymerase, making it a valuable tool in the study of bacterial gene expression. It has also been used in the study of DNA replication and repair, as well as in the development of new antibiotics.

properties

CAS RN

17863-72-8

Product Name

Rifamycin B methylmorpholinylamide

Molecular Formula

C28H34N2O7S

Molecular Weight

853.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+

InChI Key

KVZBIZXKBYFSRM-NQIJCCSXSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Origin of Product

United States

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